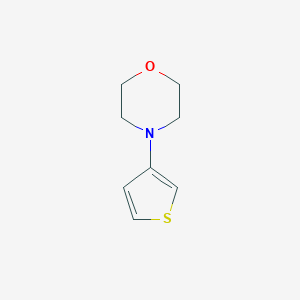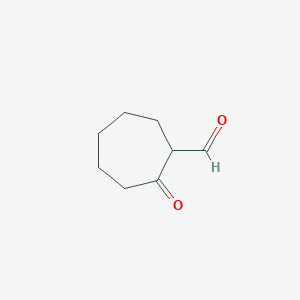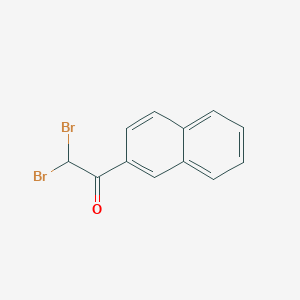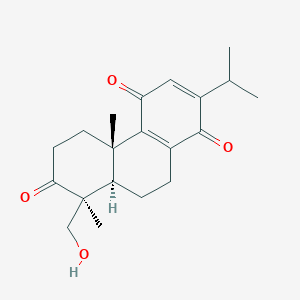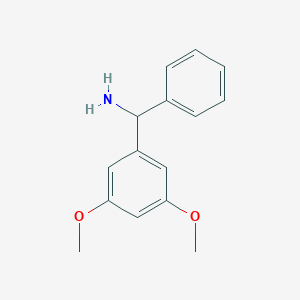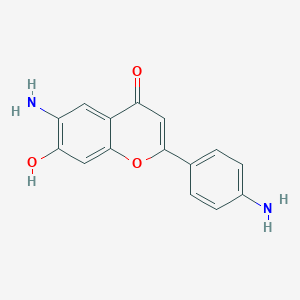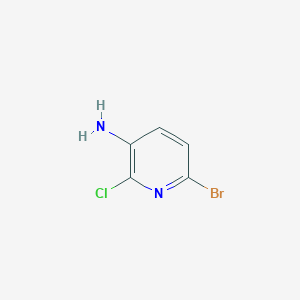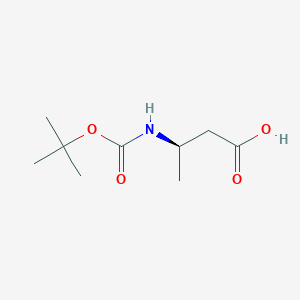
Tert-butyl (5-formylpyridin-2-YL)carbamate
Übersicht
Beschreibung
Tert-butyl (5-formylpyridin-2-YL)carbamate is a chemical compound with the molecular formula C11H14N2O3 . It is also known by other names such as 6-(Boc-amino)nicotinaldehyde and 2-(Boc-amino)pyridine-5-carboxaldehyde .
Molecular Structure Analysis
The molecular weight of Tert-butyl (5-formylpyridin-2-YL)carbamate is 222.24 g/mol . The IUPAC name is tert-butyl N-(5-formylpyridin-2-yl)carbamate . The InChI code and the Canonical SMILES are also provided .
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies : Tert-butyl carbamate derivatives, including similar compounds to Tert-butyl (5-formylpyridin-2-YL)carbamate, have been studied for their crystal structures. For instance, compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate have been examined for their unique crystalline arrangements involving hydrogen and halogen bonds (Baillargeon et al., 2017).
Synthesis of Biologically Active Compounds : These derivatives are important intermediates in the synthesis of biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is a key intermediate in synthesizing omisertinib, a significant compound in medical research (Zhao et al., 2017).
Development of Protease Inhibitors : Certain tert-butyl carbamate derivatives have been synthesized enantioselectively and utilized as building blocks for novel protease inhibitors, showcasing their potential in drug development (Ghosh et al., 2017).
Involvement in Curtius Rearrangement : Tert-butyl carbamate compounds have been used in the Curtius rearrangement process to generate protected amines, demonstrating their utility in synthetic organic chemistry (Lebel & Leogane, 2005).
Preparation of Glycoconjugates : They have also been utilized in glycosylative transcarbamylation, leading to the efficient transformation of tert-butyl carbamates to novel glycoconjugates. This highlights their significance in synthesizing complex biomolecules (Henry & Lineswala, 2007).
Wirkmechanismus
Mode of Action
It’s known that carbamates typically work by interacting with their targets and causing changes in their function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl (5-formylpyridin-2-YL)carbamate are as follows :
These properties suggest that the compound has good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl (5-formylpyridin-2-YL)carbamate. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-formylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-5-4-8(7-14)6-12-9/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZROBBWIJBBWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621849 | |
| Record name | tert-Butyl (5-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199296-40-7 | |
| Record name | tert-Butyl (5-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-formylpyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


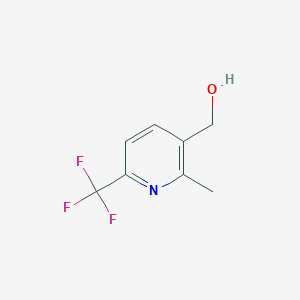
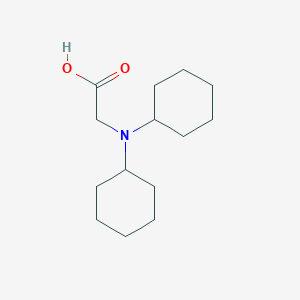
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
